(-)-trans 3'-Aminomethyl Nicotine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

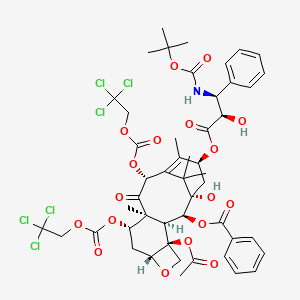

(-)-trans 3'-Aminomethyl Nicotine is a compound that has been used in the development of nicotine vaccines . It is linked to Pseudomonas aeruginosa exoprotein A (rEPA) to produce a satisfactory immune response . This compound belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by an methanamine .

Synthesis Analysis

The synthesis of This compound involves the formation of the chiral ketimine resulting from the condensation of either 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(–)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine followed by enantioselective C-alkylation with an appropriate halogenoalkane or halogenoalkene species, N-deprotection, and base-catalyzed intramolecular ring closure .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (-)-trans 3'-Aminomethyl Nicotine involves the conversion of Nicotine to (-)-trans 3'-Aminomethyl Nicotine through a series of chemical reactions.", "Starting Materials": [ "Nicotine", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Nicotine is reacted with formaldehyde and ammonium chloride in the presence of hydrochloric acid to form N-methyl-3-pyridylmethanol.", "Step 2: N-methyl-3-pyridylmethanol is then reacted with sodium borohydride in methanol to form N-methyl-3-pyridylmethanol borohydride.", "Step 3: N-methyl-3-pyridylmethanol borohydride is reacted with hydrochloric acid to form (-)-trans 3'-Aminomethyl Nicotine.", "Step 4: (-)-trans 3'-Aminomethyl Nicotine is purified using ethanol and water." ] } | |

CAS RN |

272124-60-4 |

Molecular Formula |

C₁₁H₁₇N₃ |

Molecular Weight |

191.27 |

synonyms |

(2S,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanamine |

Origin of Product |

United States |

Q & A

Q1: How does (-)-trans 3'-Aminomethyl Nicotine interact with the immune system to potentially aid in smoking cessation?

A1: this compound itself is too small to be recognized by the immune system and generate an immune response. [] To overcome this, it can be conjugated to a larger carrier protein, such as a detoxified form of Pseudomonas aeruginosa exoprotein A. [] This conjugation allows the modified this compound to be recognized as an antigen. When used as a vaccine, this conjugate could potentially stimulate the production of anti-nicotine antibodies. [] These antibodies would bind to nicotine in the bloodstream, preventing it from crossing the blood-brain barrier and activating nicotinic receptors in the brain, thus reducing nicotine's rewarding effects and potentially aiding in smoking cessation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide](/img/structure/B1142332.png)